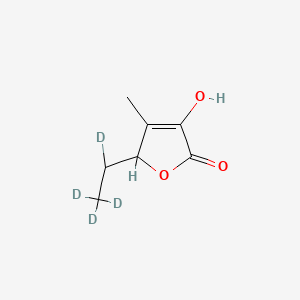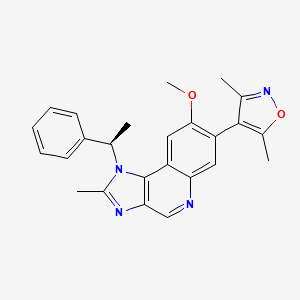
Mcl-1 inhibitor 16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mcl-1 inhibitor 16 is a small molecule inhibitor that targets the myeloid cell leukemia 1 (MCL-1) protein, a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 inhibitor 16 involves a series of chemical reactions, including the formation of macrocyclic structures originating from a DNA-encoded chemical library screen . The synthetic route typically includes conformational analysis and structure-based design to optimize the potency of the lead series into the low nanomolar regime . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-throughput screening methods, and employing advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Mcl-1 inhibitor 16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Wissenschaftliche Forschungsanwendungen
Mcl-1 inhibitor 16 has a wide range of scientific research applications, including:
Wirkmechanismus
Mcl-1 inhibitor 16 exerts its effects by selectively binding to the MCL-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK . This initiates the mitochondrial apoptotic pathway, leading to cell death. The molecular targets and pathways involved include the intrinsic apoptosis pathway, which is regulated by the BCL-2 family of proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Mcl-1 inhibitor 16 include other MCL-1 inhibitors such as AMG-176, S63845, and A-1210477 . These compounds also target the MCL-1 protein and induce apoptosis in cancer cells.
Uniqueness
This compound is unique due to its high potency and selectivity for the MCL-1 protein. It has been optimized through structure-based design and conformational analysis to achieve low nanomolar potency . Additionally, it has shown promising results in preclinical studies, making it a potential candidate for further development as an anti-cancer agent .
Eigenschaften
Molekularformel |
C25H29Cl2N3Pt |
|---|---|
Molekulargewicht |
637.5 g/mol |
IUPAC-Name |
dichloroplatinum;9-nonyl-1-pyridin-2-ylpyrido[3,4-b]indole |
InChI |
InChI=1S/C25H29N3.2ClH.Pt/c1-2-3-4-5-6-7-12-19-28-23-15-9-8-13-20(23)21-16-18-27-24(25(21)28)22-14-10-11-17-26-22;;;/h8-11,13-18H,2-7,12,19H2,1H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
BTJZYENDOPYKPT-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCN1C2=CC=CC=C2C3=C1C(=NC=C3)C4=CC=CC=N4.Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


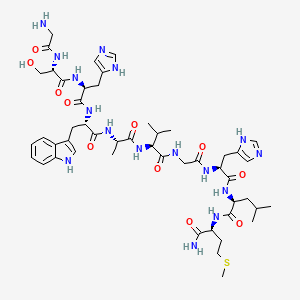

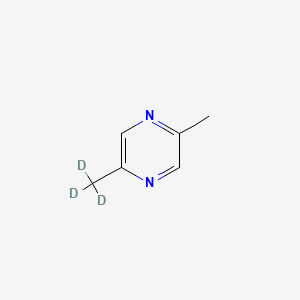
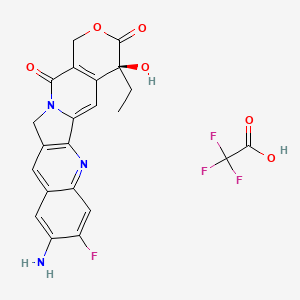

![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)


![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
